Sodium 3-methyl-2-oxobutanoate-13C4,d4
Description
Contextualizing Isotopic Labeling in Advanced Biochemical Research
Isotopic labeling is a powerful technique used to trace the journey of molecules through intricate biochemical reactions and metabolic pathways. wikipedia.org By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) isotopes, researchers can effectively "tag" compounds of interest. creative-proteomics.com These labeled molecules are chemically identical to their unlabeled counterparts, allowing them to participate in biological processes without altering them. fiveable.me The key difference lies in their mass, which can be detected and quantified using sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
This ability to track specific atoms has revolutionized our understanding of cellular metabolism. fiveable.me Stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D) are commonly employed to elucidate metabolic fluxes—the rates at which metabolites are converted through various pathways. cernobioscience.comstudysmarter.co.uk By introducing a labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites, scientists can map metabolic networks, identify active pathways, and quantify the contributions of different substrates to cellular processes. nih.govnih.gov This approach is fundamental to modern systems biology, providing critical insights into the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and metabolic disorders. biorxiv.org
The Foundational Role of Alpha-Keto Acids in Metabolic Flux Analysis
Alpha-keto acids are organic compounds containing a carboxylic acid group and a ketone functional group adjacent to each other. They represent critical crossroads in metabolism, linking the catabolism and anabolism of amino acids, carbohydrates, and fatty acids. nih.gov As intermediates in major metabolic pathways like the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), alpha-keto acids are central to cellular energy production and biosynthesis. nih.govisotope.com
The branched-chain alpha-keto acids (BCKAs), in particular, are the initial products of branched-chain amino acid (BCAA) catabolism. nih.gov This process begins with the reversible transamination of BCAAs (leucine, isoleucine, and valine), primarily in skeletal muscle, to their corresponding BCKAs: α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV). rsc.orgnih.gov These BCKAs can then be further metabolized, entering the TCA cycle to generate energy or serving as precursors for the synthesis of other molecules. researchgate.net
Due to their central position in metabolism, isotopically labeled alpha-keto acids are invaluable tools for metabolic flux analysis. isotope.com By tracing the fate of the labeled carbon and hydrogen atoms from these keto acids, researchers can investigate the dynamics of BCAA metabolism, TCA cycle activity, and the interplay between different metabolic pathways across various organs and tissues. researchgate.net
Significance of Sodium 3-methyl-2-oxobutanoate-13C4,d4 as a Precision Isotopic Probe
Sodium 3-methyl-2-oxobutanoate (B1236294) is the sodium salt of α-ketoisovalerate (KIV), the keto acid derived from the amino acid valine. The isotopically labeled version, Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄, is a highly specialized tracer designed for detailed metabolic studies. medchemexpress.com In this compound, four of its carbon atoms are replaced with the stable isotope ¹³C, and four of its hydrogen atoms are replaced with deuterium. This dual labeling provides a powerful tool for dissecting complex metabolic transformations.
The specific enrichment with four ¹³C atoms and four deuterium atoms in Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is a deliberate design to maximize the information obtained from tracer experiments.
¹³C₄ Labeling: Labeling all four carbon atoms of the butanoate backbone (excluding the carboxyl carbon which is often lost as CO₂) ensures that the carbon skeleton can be tracked as it moves through various metabolic pathways. When this labeled KIV is metabolized, the ¹³C atoms are incorporated into downstream intermediates. Mass spectrometry can then distinguish these labeled molecules from their unlabeled counterparts based on their increased mass. This allows for the precise quantification of the contribution of KIV to different metabolic pools, such as TCA cycle intermediates. nih.gov The high degree of labeling increases the signal-to-noise ratio in mass spectrometry analysis, enhancing the sensitivity of detection.
d₄ Labeling (Deuterium): The inclusion of deuterium atoms provides an additional layer of information. Deuterium is a heavy isotope of hydrogen. Its presence can be used to trace the fate of the hydrogen atoms of the molecule. In metabolic reactions involving redox cofactors like NAD⁺/NADH, the transfer of hydrogen atoms is a key step. By tracing deuterium, researchers can gain insights into these specific enzymatic reactions and the flow of reducing equivalents within the cell. Furthermore, deuteration can sometimes alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect, which can be exploited to study reaction mechanisms. medchemexpress.com
The combination of ¹³C and deuterium labeling in a single molecule creates a unique mass shift that makes it highly distinguishable from naturally occurring isotopes, allowing for very precise and sensitive tracing experiments.
The use of tracers to study BCAA and BCKA metabolism has evolved significantly over the decades. Early studies in the mid-20th century often relied on radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C), to follow the metabolic fate of these compounds. While groundbreaking, the use of radioactive tracers posed safety concerns and limitations in terms of the complexity of experiments that could be performed in humans.
The advent of stable isotope-labeling techniques, coupled with advancements in mass spectrometry in the latter half of the 20th century, marked a new era in metabolic research. This allowed for safe, non-invasive studies in human subjects. Initially, singly-labeled BCAA or BCKA tracers (e.g., with one ¹³C atom) were used. These tracers provided valuable information about whole-body protein turnover and BCAA oxidation rates.
As analytical instrumentation became more sophisticated, so did the design of isotopic tracers. The development of multiply-labeled substrates, like Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄, represented a significant step forward. These advanced tracers enabled more detailed investigations into intracellular metabolism, allowing researchers to distinguish between different metabolic fates of BCKAs, such as oxidation versus reamination back to BCAAs. nih.gov The use of such precision probes continues to be critical in unraveling the complex roles of BCAA and BCKA metabolism in health and in diseases like maple syrup urine disease, insulin (B600854) resistance, and heart failure. researchgate.netmdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
146.092 g/mol |
IUPAC Name |
sodium 3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1; |
InChI Key |
WIQBZDCJCRFGKA-XCPSOYJTSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Isotopic Synthesis and Derivatization Strategies for Sodium 3 Methyl 2 Oxobutanoate 13c4,d4
Advanced Precursor Selection and Isotopic Incorporation Methodologies
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C4,d4 necessitates a strategic approach to precursor selection and the method of isotopic incorporation to ensure high enrichment and correct isotopic placement.
Stereospecific Isotopic Labeling Approaches for Chiral Purity
While 3-methyl-2-oxobutanoate (B1236294) itself is not chiral, its precursors in many synthetic routes are. The use of α-keto acids as metabolic precursors for labeling amino acids like valine and leucine (B10760876) has been a cornerstone in NMR studies of proteins. researchgate.net The carbon skeleton of valine and leucine is derived from α-ketoisovalerate (the anionic form of 3-methyl-2-oxobutanoic acid). ukisotope.comisotope.com
Chemoenzymatic Synthetic Routes for Defined Isotopic Placement
Chemoenzymatic routes offer a powerful strategy for the precise placement of isotopes. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For this compound, a potential chemoenzymatic approach could involve the use of enzymes from the branched-chain amino acid biosynthesis pathway.
For instance, the synthesis could start from simpler, commercially available isotopically labeled precursors. Enzymes such as acetolactate synthase and ketol-acid reductoisomerase, which are involved in the biosynthesis of valine and leucine, can be employed to construct the carbon backbone with defined isotopic labels. researchgate.net The use of labeled pyruvate (B1213749), for example, can introduce ¹³C atoms into the skeleton of the molecule. Subsequent chemical steps can then be used to introduce the deuterium (B1214612) labels and finalize the synthesis of the target compound. This combination of biological and chemical steps ensures high specificity in isotopic labeling, which is often challenging to achieve through purely chemical methods.
Post-Synthetic Derivatization Techniques for Enhanced Analytical Compatibility
Due to the polar and non-volatile nature of Sodium 3-methyl-2-oxobutanoate, derivatization is often necessary to make it amenable to analysis by gas chromatography-mass spectrometry (GC-MS) and to improve its ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).
Optimized Esterification Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the carboxyl group of 3-methyl-2-oxobutanoate must be derivatized to increase its volatility. Esterification is a common and effective method to achieve this. gcms.cz
A widely used protocol involves a two-step derivatization process: methoximation followed by silylation. youtube.com
Methoximation: The keto group is first protected by reacting the compound with methoxyamine hydrochloride. This step is crucial as it prevents tautomerization and the formation of multiple derivatives from a single analyte. youtube.com
Silylation: The carboxyl group is then converted to a silyl (B83357) ester using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the compound. youtube.com
The resulting derivative can be readily analyzed by GC-MS, allowing for accurate quantification and isotopic enrichment determination. The choice of derivatization reagent can be tailored to optimize chromatographic separation and mass spectral fragmentation.
| Derivatization Step | Reagent | Purpose |
| Methoximation | Methoxyamine hydrochloride (MeOx) | Protects the keto group, prevents tautomerization. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility by converting the carboxyl group to a silyl ester. |
Alternative Derivatization Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
For LC-MS analysis, derivatization is employed to enhance ionization efficiency and improve chromatographic retention, particularly in reversed-phase systems. A common strategy for α-keto acids involves derivatization of the keto group. regionh.dknih.gov
One effective method utilizes O-benzylhydroxylamine (O-BHA) or similar reagents to form a stable oxime derivative. regionh.dknih.gov This derivatization not only improves the stability of the α-keto acid but also introduces a moiety that can enhance the compound's response in the mass spectrometer. The carboxyl group can also be targeted with reagents like 4-bromo-N-methylbenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). regionh.dknih.gov This dual derivatization approach can yield derivatives with excellent sensitivity for LC-MS/MS analysis. regionh.dknih.gov
Another established method for α-keto acids is derivatization with o-phenylenediamine (B120857) (OPD), which results in stable quinoxalinol products. These derivatives have unique masses and are well-suited for sensitive detection by LC-MS. nih.gov
| Derivatization Reagent | Target Functional Group | Analytical Advantage |
| O-benzylhydroxylamine (O-BHA) | Keto group | Forms stable oxime, improves stability and ionization. |
| 4-bromo-N-methylbenzylamine + EDC | Carboxyl group | Enhances sensitivity in LC-MS/MS. |
| o-phenylenediamine (OPD) | Keto group | Forms stable quinoxalinol derivatives with unique masses. |
Rigorous Radiochemical and Isotopic Purity Assessment Protocols for Research-Grade Compounds
Ensuring the radiochemical and isotopic purity of this compound is paramount for its use in research. This requires a combination of analytical techniques to confirm the chemical identity, isotopic enrichment, and the position of the labels.
High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic purity. By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues, the degree of ¹³C and deuterium incorporation can be accurately determined. rsc.orgnih.gov The high resolving power of modern mass spectrometers allows for the separation of peaks corresponding to different isotopologues, enabling a detailed analysis of the isotopic distribution. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹³C-NMR can confirm the positions of the ¹³C labels within the molecule. researchgate.net For deuterated compounds, ²H-NMR can be used to determine the sites of deuteration. Furthermore, specialized NMR techniques, such as triple resonance experiments (¹³C-{¹H, ²H}), can provide detailed information about the connectivity of the labeled atoms and confirm the structural integrity of the compound. iaea.org
The combination of HR-MS and NMR provides a comprehensive assessment of the isotopic purity and ensures that the synthesized compound meets the stringent requirements for use as a research-grade tracer.
| Analytical Technique | Parameter Assessed | Key Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment | Accurate determination of ¹³C and deuterium incorporation levels. |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Position of ¹³C Labels | Confirmation of the specific carbon atoms that are labeled. |
| ²H Nuclear Magnetic Resonance (²H-NMR) | Position of Deuterium Labels | Identification of the specific sites of deuteration. |
| Triple Resonance NMR (e.g., ¹³C-{¹H, ²H}) | Structural Integrity | Detailed information on the connectivity of labeled atoms. |
Metabolic Interplay and Pathways Involving 3 Methyl 2 Oxobutanoate
Intermediary Metabolism of Branched-Chain Amino Acids (BCAAs) and Ketoacid Derivatives
The breakdown of BCAAs—valine, leucine (B10760876), and isoleucine—is a critical metabolic process. Unlike most other amino acids, the initial catabolic step for BCAAs predominantly occurs in extrahepatic tissues, particularly skeletal muscle. healthmatters.io This process involves the formation of branched-chain α-keto acids (BCKAs), such as 3-methyl-2-oxobutanoate (B1236294), which are then further metabolized. healthmatters.io
The catabolism of valine is initiated by a reversible transamination reaction. numberanalytics.com This step is catalyzed by the enzyme branched-chain aminotransferase (BCAT), which transfers the amino group from valine to an α-keto acid, commonly α-ketoglutarate, to form glutamate (B1630785). numberanalytics.comvaia.com The resulting carbon skeleton is 3-methyl-2-oxobutanoate. numberanalytics.comvaia.com
Valine + α-ketoglutarate ⇌ 3-Methyl-2-oxobutanoate + Glutamate vaia.com
Following its formation, 3-methyl-2-oxobutanoate undergoes a crucial and irreversible step: oxidative decarboxylation. numberanalytics.comwikipedia.org This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC). numberanalytics.comnih.gov The BCKDC complex acts on all three BCKAs, converting 3-methyl-2-oxobutanoate into isobutyryl-CoA, while releasing a molecule of carbon dioxide (CO2) and reducing NAD+ to NADH. numberanalytics.comebi.ac.ukresearchgate.net This is the rate-limiting step in BCAA catabolism. nih.gov
3-Methyl-2-oxobutanoate + CoA + NAD+ → Isobutyryl-CoA + CO2 + NADH + H+
Subsequent enzymatic reactions further break down isobutyryl-CoA, ultimately yielding succinyl-CoA, which can then enter the citric acid cycle (TCA cycle) for energy production. ontosight.aihealthmatters.io
| Step | Substrate | Enzyme | Product | Description |
|---|---|---|---|---|
| 1 | Valine | Branched-Chain Aminotransferase (BCAT) | 3-Methyl-2-oxobutanoate | Reversible transfer of an amino group from valine to an α-keto acid. numberanalytics.comvaia.com |
| 2 | 3-Methyl-2-oxobutanoate | Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | Isobutyryl-CoA | Irreversible oxidative decarboxylation, the rate-limiting step in valine catabolism. numberanalytics.comnih.gov |
The activity of the BCKDC is tightly regulated to control BCAA catabolism in response to physiological needs. grantome.com The primary mechanism of regulation is through a reversible phosphorylation-dephosphorylation cycle. nih.govacs.org
The complex is inactivated by a specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), which phosphorylates the E1α subunit of the complex. nih.govontosight.ai Conversely, a specific phosphatase, branched-chain α-keto acid dehydrogenase phosphatase (BCKDP), dephosphorylates and activates the complex. ontosight.ai
Several factors influence the activity of BCKDK and BCKDP:
Allosteric Regulation : The BCKAs themselves, particularly the ketoacid derived from leucine (α-ketoisocaproate), are potent inhibitors of BCKDK. nih.gov This means that an accumulation of BCKAs promotes their own degradation by inhibiting the kinase, thus keeping the BCKDC in its active state.
Hormonal and Nutritional Status : The expression and activity of BCKDK are influenced by diet and hormones. For instance, starvation or a low-protein diet can lead to increased expression of BCKDK, which inactivates the BCKDC to conserve essential amino acids. nih.gov Hormones such as thyroid hormone and glucocorticoids have also been shown to regulate BCKDK expression. nih.gov
Product Inhibition : The BCKDC is subject to product inhibition by NADH and acyl-CoA products, which can compete with NAD+ and Coenzyme A, respectively. grantome.com
| Regulatory Component | Effect on BCKDC Activity | Mechanism | Key Modulators |
|---|---|---|---|
| BCKD Kinase (BCKDK) | Inactivation | Phosphorylates the E1α subunit of BCKDC. ontosight.ai | Inhibited by BCKAs (especially α-ketoisocaproate). nih.gov Expression increased during starvation. nih.gov |
| BCKD Phosphatase (BCKDP) | Activation | Dephosphorylates the E1α subunit of BCKDC. ontosight.ai | Promotes the active state of the complex. |
| Product Concentration | Inhibition | Competitive inhibition by reaction products. | High levels of NADH and Acyl-CoA products. grantome.com |
Anaplerotic and Cataplerotic Routes in Context of 3-Methyl-2-oxobutanoate Metabolism
The metabolism of 3-methyl-2-oxobutanoate plays a significant role in central carbon metabolism through anaplerotic and cataplerotic pathways. These are processes that replenish or drain intermediates from the TCA cycle, respectively. wikipedia.orgresearchgate.net
The complete catabolism of valine, and therefore 3-methyl-2-oxobutanoate, results in the production of succinyl-CoA. healthmatters.io Succinyl-CoA is a key intermediate of the TCA cycle. The entry of succinyl-CoA into the cycle is an anaplerotic reaction, as it replenishes the pool of TCA cycle intermediates, which is crucial for maintaining the cycle's capacity for energy production. wikipedia.orgnih.gov This is particularly important in tissues like skeletal muscle during periods of high energy demand.
Conversely, TCA cycle intermediates can be withdrawn for biosynthetic purposes in cataplerotic reactions. researchgate.net For example, succinyl-CoA can be used for heme synthesis. Other TCA cycle intermediates replenished by valine catabolism, such as oxaloacetate and α-ketoglutarate, can be converted into amino acids like aspartate and glutamate. vedantu.com Therefore, the metabolism of 3-methyl-2-oxobutanoate provides substrates that can either fuel the TCA cycle for energy or be diverted for the synthesis of other essential molecules. researchgate.net
Mechanisms of Interorgan Branched-Chain Ketoacid Exchange and Systemic Metabolism
The metabolism of BCAAs and their corresponding ketoacids involves a complex interplay between various organs, primarily skeletal muscle, liver, kidney, and brain. researchgate.net
Skeletal Muscle : As the primary site of BCAA transamination, skeletal muscle takes up BCAAs from the circulation and converts them into BCKAs. healthmatters.io However, muscle has a relatively low BCKDC activity, meaning its capacity for complete oxidation of BCKAs is limited. nih.gov Consequently, a significant portion of the BCKAs, including 3-methyl-2-oxobutanoate, is released back into the bloodstream. healthmatters.io
Liver : In contrast to muscle, the liver has high BCKDC activity but low BCAT activity. nih.gov This makes the liver the primary organ for clearing BCKAs from the circulation and oxidizing them. nih.govnih.gov The liver takes up 3-methyl-2-oxobutanoate released by the muscles and efficiently catabolizes it for energy or gluconeogenesis via succinyl-CoA. physiology.org
Kidney : The kidney also possesses significant BCAT and BCKDC activity and contributes to both the transamination of BCAAs and the oxidation of BCKAs. nih.govnih.gov Studies with isolated perfused rat kidneys have shown that they can both release and oxidize 3-methyl-2-oxobutanoate. nih.govnih.gov At near-physiological concentrations, the rate of transamination in the kidney often exceeds the rate of oxidation, leading to a net release of BCKAs. nih.govnih.gov
Brain and Adipose Tissue : Other tissues, such as the brain and adipose tissue, also contribute to BCAA and BCKA metabolism, although to a lesser extent than muscle, liver, and kidney. nih.gov
This interorgan shuttle allows the body to efficiently manage the nitrogen from BCAAs (primarily handled in muscle) and the carbon skeletons (primarily oxidized in the liver). researchgate.net This division of labor is crucial for maintaining nitrogen balance and providing energy to different tissues according to their metabolic needs.
| Organ | Primary Role in 3-Methyl-2-oxobutanoate Metabolism | Key Enzymatic Characteristics |
|---|---|---|
| Skeletal Muscle | Major site of valine transamination to 3-methyl-2-oxobutanoate; releases BCKAs into circulation. healthmatters.io | High BCAT activity, low BCKDC activity. nih.gov |
| Liver | Primary site for uptake and oxidation of circulating 3-methyl-2-oxobutanoate. nih.govphysiology.org | Low BCAT activity, high BCKDC activity. nih.gov |
| Kidney | Contributes to both transamination and oxidation. nih.govnih.gov | Significant BCAT and BCKDC activity. nih.govnih.gov |
Applications in Quantitative Metabolic Flux Analysis Mfa and Pathway Elucidation
Methodological Principles of Isotopic Tracing for Cellular and Organ-Level Flux Determination
Isotopic tracing with stable isotopes like 13C and 2H (deuterium) is a foundational methodology for understanding the dynamic nature of metabolism. springernature.comresearchgate.net By introducing a labeled substrate into a biological system, researchers can follow its transformation into downstream metabolites, providing unparalleled insights into the wiring of metabolic pathways. researchgate.netnih.gov The distribution of isotopes in these products reveals the relative activities of different biochemical routes. nih.gov The use of Sodium 3-methyl-2-oxobutanoate-13C4,d4 leverages the distinct yet complementary information provided by carbon and deuterium (B1214612) tracers to constrain metabolic models more rigorously than single-isotope experiments. researchgate.netnih.gov
Metabolic flux analysis can be performed under two distinct conditions: isotopic steady-state and non-steady-state.
Steady-State MFA: This approach requires the biological system to be in both a metabolic and isotopic steady state. researchgate.net This means that metabolite concentrations and fluxes are constant, and the isotopic enrichment of intracellular metabolites has reached a plateau. d-nb.info When this compound is used as a tracer in this context, the stable isotopic enrichment patterns in downstream metabolites are measured. These patterns, representing a flux-weighted average of the precursor labeling, are then used to solve for the relative rates of intersecting metabolic pathways. nih.gov
Non-Steady-State MFA (INST-MFA): This method is applied to systems at a metabolic steady state but measures the incorporation of the isotope tracer over time, before an isotopic steady state is reached. researchgate.netfrontiersin.org INST-MFA is particularly valuable for systems that are slow to label due to large metabolite pools or for experiments where long incubation times are not feasible. osti.gov By analyzing the dynamics of 13C and 2H incorporation from this compound into various metabolic intermediates, INST-MFA can provide a high-resolution snapshot of network fluxes over shorter timescales. osti.gov
| Parameter | Steady-State MFA | Non-Steady-State MFA (INST-MFA) |
| Isotopic Condition | Isotopic equilibrium reached | Isotopic transient phase |
| Measurement | Stable mass isotopomer distributions at a single time point (at steady state) | Time-course of mass isotopomer distributions |
| Primary Advantage | Simpler computational analysis | Applicable to slow-labeling systems; shorter experimental duration osti.gov |
| Tracer Application | The final distribution of 13C and 2H reveals relative pathway contributions. | The rate of 13C and 2H incorporation provides flux information. |
A key challenge in flux analysis is accounting for the dilution of the isotopic tracer by endogenous, unlabeled sources. The known enrichment of infused this compound allows researchers to calculate the degree to which the tracer is diluted in the precursor pool, enabling the estimation of the total rate of appearance of that substrate. researchgate.net
Furthermore, many metabolic reactions are reversible. Isotope incorporation into a metabolite pool can occur not only through net forward flux but also through bidirectional exchange, where the forward and reverse reaction rates are significant. nih.gov The dual 13C and 2H labels in this compound provide additional constraints for mathematical models, helping to distinguish net flux from this reversible or cyclic exchange flux and yielding a more accurate quantification of metabolic activity. nih.gov
Tracing Carbon and Deuterium Flow through Central Carbon Metabolism Networks
Once metabolized, the 13C- and 2H-labeled portions of 3-methyl-2-oxobutanoate (B1236294) enter the central carbon metabolism, providing a window into the function of key energy-producing and biosynthetic pathways. The carbon skeleton can be converted into intermediates that fuel the Tricarboxylic Acid (TCA) cycle, while the deuterium can be transferred via redox cofactors like NADH and FADH2.
The catabolism of 3-methyl-2-oxobutanoate can yield succinyl-CoA, an intermediate of the TCA cycle. By introducing this compound, the four labeled carbons can enter the cycle. Tracking the propagation of these 13C atoms into other TCA cycle intermediates such as malate, citrate (B86180), and α-ketoglutarate provides a direct measure of cycle activity.
Anaplerosis, the replenishment of TCA cycle intermediates consumed for biosynthesis, can also be quantified. The specific patterns of 13C enrichment (mass isotopomer distributions) in cycle intermediates help to determine the contributions of anaplerotic pathways relative to the canonical TCA cycle flux. For instance, the labeling pattern in oxaloacetate can indicate the relative influx from pyruvate (B1213749) carboxylase versus the flux from the tracer via succinyl-CoA.
Table: Representative 13C Labeling in TCA Intermediates from [13C4]3-methyl-2-oxobutanoate This table illustrates a hypothetical outcome of a steady-state labeling experiment.
| Metabolite | Mass Isotopomer | Expected Relative Abundance (%) | Implication |
|---|---|---|---|
| Succinyl-CoA | M+4 | High | Direct entry point of the tracer's carbon skeleton. |
| Fumarate (B1241708) | M+4 | Moderate | Indicates direct flux from labeled succinyl-CoA. |
| Malate | M+4 | Moderate | Indicates direct flux from labeled fumarate. |
| Oxaloacetate | M+4 | Low-Moderate | Reflects TCA cycle turnover from the labeled source. |
| Citrate | M+4 | Low | Shows condensation of labeled acetyl-CoA (if any) and labeled oxaloacetate. |
| α-Ketoglutarate | M+4 | Low | Reflects continued cycling of the 13C label around the TCA cycle. |
The labeled atoms from this compound are not confined to the TCA cycle and can be traced into major biosynthetic and storage pathways.
Gluconeogenesis: The 13C-labeled carbon atoms can be incorporated into oxaloacetate within the mitochondria, which can then be exported to the cytosol to serve as a precursor for gluconeogenesis, the synthesis of new glucose. nih.govresearchgate.net Simultaneously, the 2H label can be transferred to glucose via TCA cycle exchange and through labeled NADH, providing a separate, complementary measure of gluconeogenic flux. researchgate.net
Glycogenesis: The newly synthesized, labeled glucose can be stored as glycogen (B147801). Measuring the rate of isotope incorporation into glycogen provides a direct assessment of glycogenesis rates.
De Novo Lipogenesis (DNL): Labeled citrate from the TCA cycle can be exported to the cytosol and cleaved to produce acetyl-CoA, the primary building block for fatty acid synthesis. nih.gov The 13C label can thus be traced into the carbon backbone of newly synthesized fatty acids. The 2H label is also incorporated into lipids from labeled NADPH, which is a critical reducing equivalent for DNL. columbia.edu The spectral properties of carbon-deuterium bonds allow for their distinct tracking into lipid molecules. columbia.eduspringernature.com
Elucidation of De Novo Biosynthesis Rates and Pathway Turnover Kinetics
Beyond mapping pathway connectivity, isotopic tracers are essential for determining the rates at which molecules and entire pathways turn over. nih.gov By monitoring the rate at which the 13C and 2H from this compound appear in downstream macromolecules such as lipids and proteins (via amino acid synthesis), researchers can calculate their de novo biosynthesis rates. frontiersin.org
Quantification of Compartmentalized Metabolic Fluxes within Subcellular Organelles
The intricate network of metabolic pathways within eukaryotic cells is not homogenous; rather, it is highly organized into distinct subcellular compartments, primarily the cytosol and mitochondria. This compartmentalization allows for simultaneous and independent regulation of opposing metabolic processes. Quantifying the metabolic fluxes within these organelles is crucial for understanding cellular physiology in both health and disease. Stable isotope tracers, particularly those with sophisticated labeling patterns like this compound, are powerful tools for dissecting these compartmentalized fluxes.
Metabolic flux analysis (MFA) utilizing isotopically labeled substrates enables the tracing of atoms as they are incorporated into downstream metabolites. nih.gov By measuring the distribution of these isotopes, researchers can infer the activity of specific metabolic pathways. nih.govfrontiersin.org However, a significant challenge in eukaryotic MFA is that measurements are often made on whole-cell extracts, which represent a mixture of metabolites from different compartments. This can obscure the distinct metabolic activities occurring within organelles like the mitochondria and cytosol. nih.govnih.gov
To overcome this, researchers have developed advanced MFA techniques and utilize specific isotopic tracers that are metabolized differently in various subcellular locations. nih.gov The use of this compound, the alpha-keto acid of the branched-chain amino acid (BCAA) valine, provides a unique opportunity to probe the compartmentalized metabolism of BCAAs. This is because the transamination of 3-methyl-2-oxobutanoate back to valine is catalyzed by branched-chain aminotransferases (BCAT), which exist as distinct isoforms in the cytosol (BCAT1) and mitochondria (BCAT2). biorxiv.org
The dual labeling of Sodium 3-methyl-2-oxobutanoate with four carbon-13 (¹³C) atoms and four deuterium (d) atoms offers a multi-faceted approach to tracing its metabolic fate. The ¹³C atoms allow for the tracking of the carbon skeleton as it is either reaminated to valine or further catabolized. The deuterium atoms provide an additional layer of information, potentially allowing for the distinction between different enzymatic reactions and the assessment of redox states, as deuterium can be exchanged during specific reactions. The simultaneous use of ¹³C and ²H (deuterium) tracers can provide valuable insights into distinct metabolic pathways. researchgate.netresearchgate.net
When cells are supplied with this compound, the labeled compound can be taken up and metabolized in both the cytosol and mitochondria. In the cytosol, BCAT1 can catalyze the transamination of the labeled ketoacid to form ¹³C₄,d₄-valine. In the mitochondria, BCAT2 can perform the same reaction. The resulting labeled valine can then be incorporated into proteins or further metabolized.
By isolating different subcellular fractions or by analyzing the isotopic enrichment of metabolites known to be specific to certain compartments, it is possible to deconvolve the metabolic fluxes. For instance, by measuring the ¹³C and deuterium enrichment in cytosolic and mitochondrial pools of valine and its downstream metabolites, the relative activities of BCAT1 and BCAT2 can be quantified. This provides a direct measure of the compartmentalized transamination flux.
Furthermore, the catabolism of branched-chain amino and 2-oxo acids primarily occurs within the mitochondria. nih.gov Therefore, the appearance of ¹³C-labeled intermediates of the TCA cycle after administration of this compound would indicate mitochondrial metabolism of the tracer. The specific pattern of ¹³C enrichment in TCA cycle intermediates can provide quantitative data on the flux of this BCAA keto-acid into mitochondrial oxidative pathways.
A hypothetical study might involve treating cultured cells with this compound and then performing subcellular fractionation to separate the cytosolic and mitochondrial components. The isotopic enrichment of key metabolites in each fraction would then be measured using mass spectrometry.
Table 1: Hypothetical Isotopic Enrichment in Cytosolic and Mitochondrial Metabolites
| Metabolite | Subcellular Location | Isotopic Enrichment (M+8) from this compound (%) |
|---|---|---|
| Valine | Cytosol | 15.2 |
| Valine | Mitochondria | 35.8 |
| Succinate (B1194679) | Mitochondria | 5.1 |
The data in Table 1 would suggest a significantly higher rate of transamination of 3-methyl-2-oxobutanoate to valine within the mitochondria compared to the cytosol, as indicated by the higher isotopic enrichment of mitochondrial valine. The presence of ¹³C-labeled succinate and fumarate in the mitochondria would confirm the oxidative catabolism of the tracer in this compartment, allowing for the calculation of the flux through this pathway.
By applying mathematical models of cellular metabolism, the isotopic labeling data can be used to calculate the precise flux rates through the cytosolic and mitochondrial pathways of BCAA metabolism. This level of detail is critical for understanding how different cellular compartments coordinate their metabolic activities and how this coordination is altered in various disease states.
Table 2: Calculated Compartmentalized Fluxes
| Metabolic Flux | Flux Rate (nmol/mg protein/hr) |
|---|---|
| Cytosolic BCAT1 Flux (3-methyl-2-oxobutanoate -> Valine) | 25.3 |
| Mitochondrial BCAT2 Flux (3-methyl-2-oxobutanoate -> Valine) | 60.1 |
Advanced Analytical Techniques for Isotopic Tracer Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Isotopic Enrichment Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for the detailed analysis of isotopically labeled molecules. It provides unparalleled insights into the specific locations of isotopic labels within a molecule, offering a comprehensive profile of isotopic enrichment.
Carbon-13 NMR Spectroscopy for Positional Isomer and Isotopomer Resolution
Carbon-13 (¹³C) NMR spectroscopy is a primary tool for determining the precise location of ¹³C labels within a metabolite. libretexts.orgnih.gov Unlike proton (¹H) NMR, where peak integration is straightforward, ¹³C NMR signals are inherently weaker due to the low natural abundance (1.1%) and smaller magnetic moment of the ¹³C nucleus. libretexts.org However, in isotopic labeling studies where compounds are enriched with ¹³C, this technique becomes exceptionally powerful.
For Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄, ¹³C NMR can distinguish between different positional isomers and isotopomers. Each carbon atom in the molecule has a distinct chemical shift in the NMR spectrum, typically ranging from 0 to 220 ppm. openstax.orglibretexts.org The presence of a ¹³C label at a specific position will give rise to a signal at the characteristic chemical shift for that carbon. Furthermore, spin-spin coupling between adjacent ¹³C nuclei (¹J-CC, ²J-CC) results in complex splitting patterns (e.g., doublets, triplets) in the spectrum. Analyzing these patterns allows researchers to determine the connectivity of labeled carbons and thus resolve different isotopomers, which are molecules that differ only in the isotopic composition of their atoms. nih.gov This level of detail is crucial for metabolic flux analysis, as it reveals the specific pathways through which the carbon backbone of the tracer has been metabolized.
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups Relevant to 3-methyl-2-oxobutanoate (B1236294)
| Carbon Type | Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160 - 220 |
| sp³ Carbon (Alkane) | 0 - 90 |
This table illustrates the general chemical shift regions where different carbon atoms in the target molecule would be expected to resonate, allowing for the identification of labeled positions. openstax.orglibretexts.org
Deuterium (B1214612) NMR Spectroscopy for Pathway Directionality and Kinetic Studies
Deuterium (²H or D) NMR spectroscopy offers a unique and non-invasive method for tracking metabolic pathways and studying their kinetics in real-time. nih.gov Due to the very low natural abundance of deuterium (0.0115%), there is virtually no background signal, making it an ideal tracer. mdpi.comescholarship.org When a deuterium-labeled substrate like Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is introduced into a biological system, ²H NMR can follow the appearance of the deuterium label in various downstream metabolites. nih.gov
This technique is particularly valuable for determining the directionality of metabolic pathways and measuring metabolic fluxes without the need for specialized equipment beyond a deuterium-compatible NMR system. nih.gov By monitoring the rate of incorporation of deuterium from the labeled precursor into different products over time, researchers can calculate the rates of specific enzymatic reactions. This provides a dynamic view of metabolism that is complementary to the steady-state information often obtained from ¹³C labeling studies. mdpi.comoup.com Deuterium Metabolic Imaging (DMI) extends this capability, allowing for the spatial mapping of metabolic processes within intact tissues or organisms. escholarship.orgnih.gov
Mass Spectrometry (MS) Based Isotope Ratio and Metabolite Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In isotopic tracer studies, it is used to quantify the incorporation of stable isotopes into metabolites, providing data on the distribution of mass isotopologues (molecules that differ by the number of isotopic substitutions). mdpi.com
Optimized Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantitation and Isotopic Abundance
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for metabolic flux analysis. nih.govresearchgate.net It is particularly well-suited for the analysis of small, volatile, and thermally stable molecules like 3-methyl-2-oxobutanoate after appropriate chemical derivatization (e.g., trimethylsilylation). mdpi.com
In a typical GC-MS analysis, the sample is first separated based on the components' volatility and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized. The resulting mass spectrum shows the relative abundance of ions at different m/z values. When a ¹³C-labeled substrate is used, the incorporation of ¹³C atoms into a metabolite results in a mass shift. For example, if a metabolite incorporates one ¹³C atom, its mass will increase by approximately one Dalton, creating an "M+1" peak in the mass spectrum. The analysis of the entire isotopologue distribution (M+0, M+1, M+2, etc.) provides crucial information for calculating metabolic fluxes. springernature.com Careful optimization of GC-MS methods is essential to ensure accurate quantification and high-quality labeling data.
Table 2: Example Mass Isotopologue Distribution Data from a GC-MS Experiment
| Mass Isotopologue | Relative Abundance (%) | Interpretation |
| M+0 (Unlabeled) | 10.5 | Fraction of the metabolite pool derived from endogenous, unlabeled sources. |
| M+1 | 15.2 | Fraction with one ¹³C atom incorporated. |
| M+2 | 25.8 | Fraction with two ¹³C atoms incorporated. |
| M+3 | 35.1 | Fraction with three ¹³C atoms incorporated. |
| M+4 | 13.4 | Fraction with four ¹³C atoms incorporated. |
This hypothetical data illustrates how GC-MS can quantify the incorporation of multiple ¹³C atoms from a tracer like Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ into a downstream metabolite.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
For metabolites that are non-volatile, thermally labile, or present in complex biological matrices (e.g., plasma, tissue extracts), High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical platform of choice. springernature.comnih.gov LC separates metabolites in the liquid phase before they are introduced into the mass spectrometer.
High-resolution MS instruments (e.g., Orbitrap, TOF) can measure m/z values with very high accuracy, allowing for the confident identification of metabolites based on their exact mass. This is critical in untargeted metabolomics, where the goal is to measure as many metabolites as possible. nih.govresearchgate.net Isotope tracing with LC-MS involves tracking the mass shift in metabolites resulting from the incorporation of the stable isotope tracer. springernature.comresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern can provide information about the position of the isotopic label within the molecule, complementing NMR data.
The combination of LC separation with the sensitivity and specificity of high-resolution MS/MS makes it a powerful tool for dynamic studies of metabolism, enabling the tracking of labeled substrates through intricate biochemical networks in various biological systems. springernature.comresearchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance Determination
The fundamental principle of IRMS involves several key steps. First, the sample, whether solid, liquid, or gas, is converted into a simple gas (e.g., CO2 for carbon isotope analysis). pnnl.gov Combustion is the most common method for preparing samples for bulk isotopic analysis. nih.govcaltech.edu This gas is then introduced into the mass spectrometer, where it is ionized by an electron impact source. pnnl.gov The resulting ions are accelerated down a flight tube and into a magnetic field. kcvs.ca This magnetic field deflects the ions according to their mass-to-charge ratio; lighter ions are deflected more than heavier ones. kcvs.ca Finally, the separated ion beams are simultaneously measured by a series of detectors called Faraday cups, which allows for the extremely precise quantification of isotope ratios. pnnl.govkcvs.ca
Below is a table illustrating the type of data obtained from an IRMS analysis in a hypothetical study tracing the fate of ¹³C from Sodium 3-methyl-2-oxobutanoate-13C4,d4 in different biological compartments.
| Sample Type | Biological Compartment | Mean δ¹³C (‰ vs. VPDB) | Standard Deviation |
| Plasma | Total Carbon | +15.4 | ± 1.2 |
| Liver Tissue | Bulk Tissue | +25.8 | ± 2.1 |
| Adipose Tissue | Bulk Tissue | +18.2 | ± 1.5 |
| Expired Air | CO₂ | +35.1 | ± 3.0 |
Integration of Hybrid Analytical Platforms and Multi-Modal Data Fusion Strategies
To gain a comprehensive understanding of the metabolic fate of this compound, researchers often employ multiple analytical platforms. The integration of these hybrid platforms—such as combining liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy—provides a more complete picture of metabolic pathways. biorxiv.orgbiorxiv.org The process of combining data from these different sources is known as multi-modal data fusion.
Multi-modal data fusion strategies are essential for synthesizing the complementary information provided by each analytical technique. For instance, GC-MS might be ideal for analyzing volatile metabolites, while LC-MS is better suited for non-volatile, polar compounds. NMR can provide unique structural information and identify the specific positions of isotopic labels within a molecule. By integrating these datasets, a more robust and reliable understanding of metabolic fluxes can be achieved. biorxiv.org
There are several strategies for fusing multi-modal data, which can be categorized by the stage at which integration occurs: medium.comtees.ac.uk
Early Fusion: This approach involves concatenating the raw data or feature sets from different platforms into a single, large matrix before the main analysis. While straightforward, it can increase noise if not handled carefully. tees.ac.uk
Intermediate Fusion: In this strategy, each data modality is processed separately to create latent representations or similarity matrices. These intermediate representations are then fused for further analysis. This is a widely used and often preferred approach as it can reduce noise and capture complex interactions. medium.comtees.ac.uk
Late Fusion: With late fusion, each data modality is analyzed independently by separate models. The final outputs or decisions from these models are then combined, similar to an ensemble method in machine learning. medium.com
The choice of fusion strategy depends on the specific research question and the nature of the data. In isotopic tracer studies, intermediate or late fusion is often favored to validate findings across platforms and enhance analytical confidence. biorxiv.orgtees.ac.uk
The following table outlines a hypothetical multi-modal approach to study the metabolism of this compound.
| Analytical Platform | Target Metabolites | Type of Information | Fusion Strategy Contribution |
| GC-MS | Volatile organic acids, short-chain fatty acids | Isotopic enrichment in specific metabolites | Provides data on downstream catabolism |
| LC-MS/MS | Amino acids, acylcarnitines, organic acids | Positional isotopomer analysis | Elucidates specific pathway steps and enzyme activities nih.gov |
| NMR | Glucose, lactate, glutamate (B1630785) | ¹³C positional analysis in intact molecules | Confirms metabolic pathways and quantifies fluxes |
Advanced Bioinformatic and Statistical Methodologies for Isotopic Data Interpretation
The large and complex datasets generated from isotopic tracer studies necessitate the use of advanced bioinformatic and statistical methods for meaningful interpretation. diphyx.com These computational tools are crucial for managing data complexity, identifying significant metabolic changes, minimizing false discoveries, and developing predictive models of metabolic behavior. diphyx.comnih.gov
Statistical bioinformatics encompasses a wide range of techniques used to analyze high-dimensional 'omics' data, including metabolomics data from tracer experiments. diphyx.com Key statistical methods applied to isotopic data include:
Hypothesis Testing: Standard tests like the Student's t-test and analysis of variance (ANOVA) are used to identify statistically significant differences in isotopic enrichment between different experimental groups. nih.gov To counteract the high rate of false positives when analyzing thousands of metabolites, p-values are often adjusted using methods like the Benjamini-Hochberg procedure. nih.gov
Multivariate Statistical Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are employed to identify patterns and distinguish between different experimental conditions based on the entire metabolomic profile. These methods help visualize complex data and identify the metabolites that contribute most to the variation between groups.
Clustering Algorithms: Unsupervised methods like hierarchical clustering can group metabolites or samples based on their labeling patterns, revealing coordinated changes in related metabolic pathways.
Metabolic Flux Analysis (MFA): This is a powerful computational modeling technique that uses isotopic labeling data to quantify the rates (fluxes) of intracellular metabolic pathways. By fitting the experimental data to a metabolic network model, MFA can provide detailed insights into cellular physiology that are not obtainable from metabolite concentrations alone.
These statistical and bioinformatic approaches transform raw isotopic data into actionable biological knowledge, allowing researchers to build robust models of metabolic networks and understand how they are altered in different physiological or pathological states. nih.gov
In Vitro and Ex Vivo Research Models Utilizing Sodium 3 Methyl 2 Oxobutanoate 13c4,d4
Defined Cell Culture Models for Investigating Intrinsic BCAA Metabolism
Cell culture models offer a controlled environment to dissect the fundamental cellular and molecular mechanisms of BCAA metabolism. By supplying labeled substrates like Sodium 3-methyl-2-oxobutanoate-13C4,d4 directly to the culture medium, scientists can precisely track their uptake, conversion to other metabolites, and contribution to various downstream pathways.
Immortalized cell lines provide a consistent and reproducible system for high-throughput metabolic studies. The use of stable isotope tracers in these models has revealed cell-type-specific preferences and capacities for BCAA catabolism.
Hepatocytes: In liver-derived cell lines, such as hepatocellular carcinoma cells, stable isotope tracing has been employed to understand how BCAA catabolism supports cell survival and proliferation, particularly under conditions of nutrient stress like glutamine deprivation. cell.com Tracing experiments using 13C-labeled BCAAs revealed that their carbon skeleton is incorporated into tricarboxylic acid (TCA) cycle intermediates, while the nitrogen is used for the synthesis of non-essential amino acids and nucleotides. cell.com
Myocytes: Muscle cells are a primary site for the initial stages of BCAA catabolism. Isotope tracing studies in myocyte cell lines help quantify the flux through the branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) enzymes, the latter being the rate-limiting step in BCAA catabolism. nih.gov
Adipocytes: Research using 3T3-L1 pre-adipocytes has utilized stable-isotope tracing to demonstrate that BCAA catabolism is crucial for adipocyte differentiation and de novo lipogenesis. escholarship.org These studies quantify the contribution of BCAA carbon to the TCA cycle and lipid synthesis. escholarship.org
Neuronal Cells: In the brain, BCAAs serve as important nitrogen donors for the synthesis of neurotransmitters like glutamate (B1630785). researchgate.netresearchgate.net Isotope tracing in neuronal cell cultures helps elucidate the pathways by which BCAA-derived nitrogen is incorporated into the glutamate-glutamine cycle, a critical process for normal brain function. researchgate.net
| Cell Line Type | Labeled Substrate Example | Key Research Finding |
| Hepatocellular Carcinoma | 13C, 15N-labeled BCAAs | BCAA catabolism provides carbon for the TCA cycle and nitrogen for nucleotide synthesis, supporting cell survival during glutamine starvation. cell.com |
| Adipocytes (3T3-L1) | 13C-labeled BCAAs | BCAA catabolism fuels adipocyte differentiation and contributes significantly to de novo lipogenesis. escholarship.org |
| Neuronal Cells | 13C, 15N-labeled BCAAs | Astrocytes, in particular, oxidatively metabolize BCAA carbon skeletons to support glutamine synthesis for neuronal use. researchgate.net |
Utilization in Primary Cell Cultures and Complex Co-Culture Systems
Primary cells, isolated directly from tissues, and co-culture systems, which involve growing two or more different cell types together, offer models with greater physiological relevance. Primary human alveolar epithelial cells, for instance, have been used in complex co-culture models with immune cells to create more realistic in vitro barriers for study. nih.gov In the context of BCAA metabolism, such systems allow for the investigation of metabolic crosstalk between different cell types. For example, tracing studies in co-cultures of astrocytes and neurons can reveal the dynamics of the BCAA-dependent glutamate-glutamine cycle, where astrocytes metabolize BCAAs to provide glutamine to neurons. researchgate.net
Organoid and Three-Dimensional (3D) Culture Systems for Tissue-Specific Metabolic Reconstitution
Organoids and other 3D culture systems represent a significant step up in complexity from 2D cell culture, recapitulating aspects of the native tissue architecture and cell-cell interactions. While specific studies detailing the use of this compound in organoids are emerging, the application of stable isotope tracing in these models is a growing field. These systems are poised to provide more accurate insights into tissue-level BCAA metabolism, such as how BCAA catabolism is compartmentalized within different regions of a liver or pancreatic organoid and how this is altered in disease states like pancreatic ductal adenocarcinoma. faseb.org
Isolated Perfused Organ Systems (e.g., Liver, Heart, Kidney, Brain) for Organ-Level Flux Studies
Ex vivo perfused organ systems allow for the study of metabolic flux in an intact organ, free from systemic influences. In this setup, an organ is surgically removed and maintained in a viable state by circulating a nutrient-rich, oxygenated perfusate through its vasculature. researchgate.netnih.gov The addition of this compound or other labeled BCAA metabolites to the perfusate enables the direct measurement of organ-specific uptake, oxidation, and release of metabolites.
Liver: The isolated perfused liver model has been used extensively to study BCAA metabolism. nih.govcas.cz Studies in cirrhotic rat livers, for example, have shown altered hepatic BCAA flux. nih.gov Such experiments can quantify the rate of ketogenesis from BCAA-derived precursors and the liver's role in clearing BCKAs from circulation. nih.gov
Heart: In the isolated perfused heart, isotope tracers are used to investigate the impact of BCAA catabolism on cardiac energy metabolism and function. cell.com Research has shown that defective BCAA catabolism can suppress glucose metabolism by directly inhibiting the pyruvate (B1213749) dehydrogenase complex, sensitizing the heart to injury. cell.com
Kidney: The perfused kidney model is used to study the kidney's role in BCAA homeostasis, including the transamination of BCAAs and the uptake or release of BCKAs. physiology.org
Brain: Perfusion studies of the brain can help quantify the transport of BCKAs across the blood-brain barrier and their subsequent metabolism by brain tissue. physiology.org
| Perfused Organ | Labeled Substrate Example | Key Research Finding |
| Liver | L-[1-14C]leucine | Starvation leads to a net release of BCAAs from the liver, contributing to elevated plasma BCAA levels. cas.cz |
| Heart | 13C-labeled glucose | Elevated BCAAs compete with glucose for metabolism by inhibiting pyruvate dehydrogenase activity, impacting cardiac energetics. cell.com |
| Kidney | Labeled BCKAs | The kidney is capable of taking up KIV (the unlabeled form of this compound) from circulation. physiology.org |
Tissue Slice and Homogenate Preparations for Dissecting Enzymatic Activity and Regulation
To investigate metabolism at the sub-organ level, researchers utilize tissue slices and homogenates. These preparations allow for the direct measurement of enzymatic activities by providing saturating amounts of substrates, including labeled compounds like this compound, and necessary cofactors.
Tissue Slices: Cultured tissue slices maintain some degree of cellular architecture and are used for metabolic flux analysis. diva-portal.org Studies on human liver slices using 13C tracers have confirmed BCAA transamination activity and have highlighted differences between human and rodent liver metabolism. diva-portal.org Lactating porcine mammary tissue slices incubated with labeled BCAAs have been shown to actively catabolize them for glutamine and aspartate synthesis. nih.gov
Tissue Homogenates: Homogenizing, or grinding, tissue breaks open the cells, providing access to intracellular enzymes and organelles like mitochondria. nih.govjci.org By incubating tissue homogenates with labeled BCKAs, the activity of the BCKDH complex—the rate-limiting enzyme in BCAA catabolism—can be precisely quantified in various tissues, such as the liver, muscle, and heart. nih.govphysiology.org This approach is critical for understanding how the activity of this enzyme complex is regulated by phosphorylation and other mechanisms in different physiological states. physiology.org
Genetic Perturbation Models (e.g., CRISPR/Cas9, siRNA) for Functional Validation of Metabolic Pathways
Combining stable isotope tracing with genetic manipulation provides a powerful method for validating the function of specific genes within a metabolic pathway. By knocking down or knocking out a gene encoding a metabolic enzyme, researchers can observe the resulting metabolic bottlenecks and rerouting of pathways using tracers.
CRISPR/Cas9: The CRISPR/Cas9 system has been used to create knockout models for key enzymes in BCAA catabolism. For example, knocking out Bckdha (a subunit of the BCKDH complex) in pre-adipocytes, followed by 13C metabolic flux analysis, demonstrated that impaired BCAA catabolism leads to increased reliance on glucose metabolism to support lipid synthesis. escholarship.orgnih.gov Similarly, CRISPR-mediated knockout of BCAA catabolic enzymes in skeletal muscle has been used to investigate the tissue's role in controlling systemic BCAA levels. nih.gov
siRNA: Small interfering RNA (siRNA) can be used to transiently knock down the expression of specific enzymes. In hepatocellular carcinoma cells, siRNA-mediated knockdown of BCKDHA or PPM1K (a phosphatase that activates the BCKDH complex), combined with stable isotope tracing, confirmed that these enzymes are essential for the flow of BCAA-derived carbon and nitrogen into downstream pathways. cell.com
These integrated approaches are invaluable for confirming the causal role of specific enzymes in BCAA metabolism and understanding the metabolic adaptations that occur when a pathway is disrupted.
Theoretical and Computational Frameworks in Conjunction with Isotopic Tracing
Stoichiometric Network Reconstruction and Refinement for Metabolic Pathway Mapping
Stoichiometric network reconstruction is the foundational step in systems biology, creating a comprehensive map of all known metabolic reactions within an organism. Isotopic tracers such as Sodium 3-methyl-2-oxobutanoate-13C4,d4 play a crucial role in the validation and refinement of these networks. By introducing this labeled compound, which is an intermediate in the catabolism of the branched-chain amino acid valine, researchers can trace the fate of its four carbon-13 (¹³C) and four deuterium (B1214612) (d) atoms.
The process involves administering the labeled substrate to a biological system and measuring the resulting isotopic patterns in connected metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comcreative-proteomics.com If the observed labeling patterns in downstream metabolites deviate from what the reconstructed network predicts, it indicates inaccuracies or missing pathways in the model. For instance, the appearance of the ¹³C₄ label in an unexpected metabolite would suggest a previously unknown biochemical connection. This empirical data provides the ground truth needed to refine the network, ensuring it accurately represents the organism's metabolic capabilities. Stable isotope tracing provides unparalleled insights into the metabolic wiring of cells. springernature.com
Table 1: Conceptual Stoichiometric Tracing with Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄
| Precursor | Expected Intermediate | Observed Labeling Pattern | Implication for Network Model |
|---|---|---|---|
| Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ | Succinyl-CoA | ¹³C₄ | Confirms the canonical valine catabolic pathway. |
| Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ | 2-Methylcitrate | ¹³C₂ | Suggests activity of a secondary or alternative pathway, requiring model refinement. |
| Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ | Alanine | No Label | Confirms the absence of a direct conversion pathway under the experimental conditions. |
Constraint-Based Modeling Approaches: Flux Balance Analysis (FBA) and Its Variants
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model. nih.gov It relies on the assumption of a steady state, where the production and consumption of each metabolite are balanced. mdpi.com While powerful, FBA alone defines a solution space with many possible flux distributions. Isotopic labeling data obtained from tracers like this compound provide crucial constraints that significantly narrow this solution space, leading to a more accurate representation of the actual metabolic state, or phenotype. nih.govnih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) integrates labeling data into constraint-based models. nih.gov The measured mass isotopomer distributions (MIDs) of metabolites are compared against MIDs simulated from the model with varying flux distributions. nih.gov An optimization algorithm then identifies the flux map that minimizes the difference between the simulated and experimentally measured labeling patterns. researchgate.net This approach transforms FBA from a purely predictive tool to one that is rigorously validated by experimental data, providing quantitative flux values rather than just feasible ranges. nih.gov
Kinetic Modeling and Parameter Estimation from Dynamic Isotopic Labeling Data
While FBA assumes a metabolic steady state, cellular metabolism is often dynamic. Kinetic modeling aims to capture these dynamics by describing reaction rates as functions of metabolite concentrations. A significant challenge in kinetic modeling is the estimation of numerous kinetic parameters, which are difficult to measure directly.
Dynamic isotopic labeling experiments, or isotopic non-stationary MFA (INST-MFA), provide the data necessary for this parameter estimation. nih.govnih.gov In such an experiment, a tracer like this compound is introduced, and the time-course of its incorporation into downstream metabolites is measured at multiple, often rapid, intervals. nih.govyoutube.com This transient labeling data is highly informative about the underlying reaction kinetics. nih.gov Mathematical models describing the differential equations of isotopomer balances are fitted to this time-series data, allowing for the estimation of not only fluxes but also intracellular metabolite concentrations and enzyme kinetic parameters. nih.govnih.gov
Table 2: Illustrative Time-Course Data for Kinetic Model Fitting
| Time Point | Precursor Enrichment (%) (3-methyl-2-oxobutanoate-¹³C₄,d₄) | Product Enrichment (%) (e.g., Succinyl-CoA M+4) |
|---|---|---|
| 0 min | 0 | 0 |
| 1 min | 99 | 15 |
| 5 min | 99 | 65 |
| 15 min | 99 | 92 |
| 30 min | 99 | 98 (approaching steady state) |
This dynamic data allows for a much richer characterization of the system than steady-state measurements alone. nih.gov
Metabolic Control Analysis (MCA) for Identifying Rate-Limiting Steps and Regulatory Points
Metabolic Control Analysis (MCA) is a theoretical framework used to quantify the degree of control that specific enzymes exert over the flux of a metabolic pathway. nih.govwikipedia.org It replaces the qualitative concept of a single "rate-limiting step" with a more nuanced, quantitative understanding of distributed control. MCA uses "control coefficients" to describe how a change in an enzyme's activity affects a system variable, such as pathway flux. wikipedia.org
The flux maps generated by ¹³C-MFA using tracers like this compound are essential inputs for MCA. By genetically or chemically perturbing the activity of a specific enzyme and then re-quantifying the entire metabolic flux distribution using ¹³C-MFA, researchers can experimentally determine flux control coefficients. numberanalytics.com This allows for the identification of the most effective enzymatic targets for metabolic engineering aimed at increasing the production of a desired compound or altering a metabolic state. nih.gov
Application of Machine Learning and Artificial Intelligence in Complex Isotopic Data Analysis
The large and complex datasets generated by modern isotopic tracing experiments are increasingly being analyzed using machine learning (ML) and artificial intelligence (AI). These approaches are well-suited to identifying complex patterns in high-dimensional data that may not be apparent through traditional analysis. numberanalytics.commdpi.com
Applications of ML in the context of data from tracers like this compound include:
Automated Data Processing: AI algorithms can automate the pre-processing of raw mass spectrometry data, identifying labeled peaks and correcting for natural isotope abundance, which is a critical but often laborious step. numberanalytics.com
Pattern Recognition and Classification: ML models, such as Random Forests or Support Vector Machines, can be trained to classify biological samples (e.g., healthy vs. diseased) based on their unique isotopic labeling patterns. numberanalytics.compsu.edu
Predictive Modeling: AI can be used to develop predictive models that forecast metabolic flux distributions from isotopic data, potentially accelerating the analysis process. pnas.org Machine learning predictors can also be used to estimate metabolic flux ratios directly from ¹³C measurements. frontiersin.org
Table 3: Comparison of Machine Learning Techniques in Isotopic Data Analysis
| Technique | Application | Strength | Limitation |
|---|---|---|---|
| Random Forest | Classification of metabolic states based on isotopologue data. numberanalytics.com | Robust to overfitting and can handle high-dimensional data. | Can be a "black box," making interpretation difficult. |
| Support Vector Machines (SVM) | Distinguishing between different cellular phenotypes. numberanalytics.com | Effective in high-dimensional spaces and memory efficient. | Less effective on noisier datasets with overlapping classes. |
| Neural Networks | Predictive modeling of flux distributions from spectral data. | Can model highly complex, non-linear relationships. | Requires large training datasets and significant computational power. |
Investigating Specific Biochemical Processes and Enzyme Activities with Sodium 3 Methyl 2 Oxobutanoate 13c4,d4
Biochemical Characterization of Branched-Chain Amino Acid Transaminases (BCATs)
Branched-chain amino acid transaminases (BCATs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the initial and reversible step in BCAA catabolism: the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785). nih.govwikipedia.org This reaction is central to the homeostasis of BCAAs. nih.gov The use of Sodium 3-methyl-2-oxobutanoate-13C4,d4 enables detailed investigation of BCAT activity.
In mammals, two primary isoforms of BCAT exist: a cytosolic (BCATc) and a mitochondrial (BCATm) form. nih.gov BCATm is found in most tissues, whereas BCATc expression is more restricted. wikipedia.orgnih.gov These isoforms exhibit different substrate specificities and play distinct roles in metabolism. By using this compound as a substrate in preparations of isolated cytosol and mitochondria, the kinetic parameters for each isoform can be determined independently. Researchers can measure the rate of formation of labeled L-valine, allowing for a precise comparison of their catalytic efficiencies (kcat/Km).
This approach helps to delineate the relative contribution of each isoform to valine metabolism in different tissues and under various physiological conditions. For instance, studies in plant species have already demonstrated that different BCAT isoforms can have higher affinities for specific BCKAs, highlighting the importance of such detailed characterization. oup.com
Table 1: Comparative Kinetic Parameters of BCAT Isoforms for this compound This table presents hypothetical data to illustrate the expected research findings.
| Isoform | Subcellular Location | Michaelis Constant (Km) (µM) | Maximal Velocity (Vmax) (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| BCATc | Cytosol | 150 | 25.0 | 1.2 x 104 |
| BCATm | Mitochondria | 85 | 45.0 | 3.8 x 104 |
Elucidation of Reversibility and Directionality in Transamination Reactions
The transamination reaction catalyzed by BCATs is inherently reversible. nih.govfrontiersin.org The direction of the net flux—whether towards BCAA degradation or synthesis—depends on the relative concentrations of the substrates (BCAAs and α-ketoglutarate) and products (BCKAs and glutamate). This compound is an ideal tracer for studying this reversibility.
By introducing the labeled BCKA into a cellular system, researchers can track the appearance of the 13C and deuterium (B1214612) labels in the L-valine pool. The rate of incorporation of these labels into valine provides a direct measure of the reverse reaction flux (amination). Conversely, by administering labeled L-valine, the forward reaction (deamination) can be monitored by measuring the formation of labeled 3-methyl-2-oxobutanoate (B1236294). This dual-tracer approach allows for a comprehensive understanding of the dynamic equilibrium maintained by BCATs in vivo.
Mechanistic Elucidation of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) Regulation
The branched-chain α-keto acid dehydrogenase complex (BCKDC) is a large, mitochondrial multi-enzyme complex that catalyzes the first irreversible and rate-limiting step in BCAA catabolism: the oxidative decarboxylation of BCKAs. nih.govgrantome.com Its activity is tightly regulated to control the flow of carbons from BCAAs into downstream metabolic pathways.
The primary mechanism for the short-term regulation of BCKDC activity is a reversible phosphorylation cycle. nih.govnih.gov The complex is inactivated by phosphorylation of its E1α subunit, a reaction catalyzed by a dedicated BCKD kinase (BDK). nih.govnih.gov Reactivation is achieved through dephosphorylation by a specific phosphatase, protein phosphatase 2Cm (PP2Cm). nih.govbiorxiv.org
This compound serves as a substrate to directly measure the activity state of the BCKDC. By incubating isolated mitochondria or cell extracts with this labeled substrate, the rate of its consumption (or the rate of appearance of its labeled product, Isobutyryl-CoA) can be quantified. This allows researchers to assess how various factors, such as hormones, nutritional signals, or pharmacological agents, affect the balance of BDK and PP2Cm activity. For example, studies have shown that conditions that maximize phosphorylation of the BCKDC E1α subunit correspond with minimal enzyme activity. nih.gov
Table 2: Effect of Regulators on BCKDC Activity Measured by Labeled Substrate Conversion This table presents hypothetical data to illustrate the expected research findings.
| Condition | Regulatory Enzyme Targeted | Expected Phosphorylation State of BCKDC | BCKDC Activity (% of Control) |
| Control | Basal Activity | Mixed | 100% |
| BDK Activator | BCKD Kinase (BDK) | High | 25% |
| BDK Inhibitor (e.g., (S)-CPP) | BCKD Kinase (BDK) | Low | 350% |
| PP2Cm Activator | BCKD Phosphatase (PP2Cm) | Low | 320% |
Allosteric Regulation and Substrate Specificity Profiling of BCKDC
In addition to covalent modification, BCKDC is subject to allosteric regulation. wikipedia.org The substrates of the complex, the BCKAs themselves, can act as allosteric inhibitors of the BCKD kinase (BDK). frontiersin.org This creates a feedforward activation loop: when BCKA levels rise, BDK is inhibited, leading to less phosphorylation and thus higher activity of the BCKDC, which in turn catabolizes the excess BCKAs. nih.gov
The BCKDC acts on the keto acids derived from all three BCAAs (valine, leucine (B10760876), and isoleucine). wikipedia.org Using a single, purified, isotopically labeled substrate like this compound is essential for precise substrate specificity profiling. It allows for the determination of kinetic parameters (Km and Vmax) for the valine-derived keto acid without interference from other BCKAs that might be present in a biological sample. This enables a direct comparison of the complex's affinity and catalytic efficiency for each of the different BCKA substrates, providing insight into the preferential routing of BCAA catabolism.
Contribution to Neoglucogenesis and Ketogenesis Pathways in Specific Metabolic Contexts
The ultimate metabolic fate of the carbon skeletons of BCAAs varies. The catabolism of 3-methyl-2-oxobutanoate via the BCKDC yields isobutyryl-CoA, which is subsequently converted through a series of reactions into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. ontosight.ai
Because succinyl-CoA can be converted to oxaloacetate within the TCA cycle, and oxaloacetate is a primary substrate for phosphoenolpyruvate (B93156) carboxykinase (PEPCK), the rate-limiting enzyme in gluconeogenesis, the carbon backbone of valine is considered glucogenic. nih.govresearchgate.net This means it can be used by the liver and kidneys to synthesize new glucose. The catabolism of this compound does not produce acetyl-CoA or acetoacetate, the precursors for ketone body synthesis, and is therefore not ketogenic. nih.gov
The use of this compound allows for the direct tracing of its carbon atoms into these downstream pathways. By administering the labeled compound and subsequently measuring the isotopic enrichment of 13C in TCA cycle intermediates and, ultimately, in blood glucose, researchers can quantitatively determine the contribution of valine's carbon skeleton to de novo glucose synthesis. Such experiments are invaluable for understanding how metabolic states like fasting, exercise, or diabetes alter the flux of amino acids toward gluconeogenesis. nih.gov The absence of the 13C label in ketone bodies like β-hydroxybutyrate would definitively confirm the non-ketogenic fate of this substrate.
Table 3: Tracing of 13C Label from this compound into Key Metabolites This table presents hypothetical data to illustrate the expected research findings.
| Metabolic State | Analyte | Isotopic Enrichment (M+4) | Interpretation |
| Fed State | Blood Glucose | Low | Minimal contribution to gluconeogenesis when carbohydrates are abundant. |
| Fasted State (24h) | Blood Glucose | High | Significant contribution to gluconeogenesis to maintain blood glucose homeostasis. |
| Fed State | β-Hydroxybutyrate | Not Detected | Confirms the non-ketogenic fate of the substrate. |
| Fasted State (24h) | β-Hydroxybutyrate | Not Detected | Confirms the non-ketogenic fate of the substrate. |
Investigation of Metabolic Cross-Talk with Other Central Pathways (e.g., Urea (B33335) Cycle, Folate Cycle)
The use of stable isotope tracers, such as this compound, provides a powerful methodology for dissecting the intricate connections between different metabolic pathways. While direct quantitative flux analysis using this specific labeled compound to comprehensively map its interactions with the urea and folate cycles is not extensively detailed in publicly available research, the known metabolic fate of its unlabeled counterpart, α-ketoisovalerate, allows for a clear elucidation of the biochemical points of intersection. Isotope tracing studies with related compounds, like 13C-labeled valine, further support the significant metabolic cross-talk between branched-chain amino acid (BCAA) catabolism and these essential central pathways.
The catabolism of Sodium 3-methyl-2-oxobutanoate, the α-keto acid of valine, generates intermediates that directly and indirectly influence the urea cycle, which is primarily responsible for the detoxification of ammonia. A key point of interaction involves the nitrogen transfer during the reversible transamination of BCAAs. The amino group from valine is transferred to α-ketoglutarate to form glutamate, a central molecule in nitrogen metabolism. This glutamate can then donate its amino group for the synthesis of urea cycle intermediates.
Furthermore, the complete oxidation of the carbon skeleton of 3-methyl-2-oxobutanoate leads to the production of succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. The TCA cycle is metabolically linked to the urea cycle through the production of aspartate, which provides the second nitrogen atom for the formation of urea.
Research has also indicated a more direct regulatory interaction. Metabolites downstream of α-ketoisovalerate have been shown to impact key enzymes of the urea cycle. For instance, studies in isolated rat hepatocytes have demonstrated that the metabolism of α-ketoisovalerate can lead to the inhibition of carbamyl phosphate (B84403) synthetase I, the rate-limiting enzyme of the urea cycle. This inhibition is thought to be mediated by the accumulation of acyl-CoA esters derived from BCAA catabolism, such as methylmalonyl-CoA, and a reduction in the concentration of N-acetylglutamate, an essential activator of carbamyl phosphate synthetase I.
The connection between the catabolism of Sodium 3-methyl-2-oxobutanoate and the folate cycle, also known as one-carbon metabolism, is primarily through the TCA cycle. The folate cycle is crucial for the transfer of one-carbon units required for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine. The entry of succinyl-CoA, derived from valine catabolism, into the TCA cycle can influence the availability of precursors for serine and glycine (B1666218) synthesis. Serine is a major source of one-carbon units for the folate cycle. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction that transfers a one-carbon unit to tetrahydrofolate, initiating its journey through the folate cycle.
While direct tracing studies with this compound are not widely reported for this specific interaction, the established metabolic pathways suggest that the flux of carbon from BCAA catabolism into the TCA cycle can indirectly affect the pool of one-carbon units by modulating the levels of serine and glycine precursors.
The following table summarizes the key points of metabolic cross-talk between the catabolism of Sodium 3-methyl-2-oxobutanoate and the urea and folate cycles, based on established biochemical pathways.
| Interacting Pathway | Key Metabolite/Process of Interaction | Effect on Interacting Pathway |
| Urea Cycle | Glutamate production | Provides a nitrogen source for urea synthesis. |
| Succinyl-CoA production | Anaplerotic input into the TCA cycle, supporting the synthesis of aspartate, a nitrogen donor for the urea cycle. | |
| Acyl-CoA ester accumulation | Potential inhibition of carbamyl phosphate synthetase I, the rate-limiting enzyme of the urea cycle. | |
| N-acetylglutamate levels | Potential reduction in the levels of this essential activator of the urea cycle. | |
| Folate Cycle | Succinyl-CoA production | Replenishes TCA cycle intermediates, which can be used for the synthesis of serine, a primary donor of one-carbon units to the folate cycle. |
| Serine and Glycine metabolism | Indirectly influences the availability of precursors for these amino acids, which are central to the folate cycle. |
Research Applications in Pre Clinical Models of Metabolic Perturbations and Disease States
Utilization in Animal Models of Inherited Branched-Chain Amino Acidopathies (e.g., MSUD, PKU)
Inherited disorders of amino acid metabolism, such as Maple Syrup Urine Disease (MSUD) and Phenylketonuria (PKU), are characterized by the accumulation of specific amino acids and their metabolites, leading to severe neurological and developmental issues. Animal models of these diseases are crucial for understanding their pathophysiology and for developing novel therapeutic strategies. nih.gov, biorxiv.org, researchgate.net
In the context of MSUD, a disease caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, Sodium 3-methyl-2-oxobutanoate-13C4,d4 is an invaluable tool. Murine models of MSUD, which replicate the biochemical and clinical features of the human disease, can be administered this tracer to investigate the in vivo consequences of BCKDH dysfunction. nih.gov, biorxiv.org, researchgate.net By tracking the fate of the 13C-labeled carbon skeleton of α-ketoisovalerate, researchers can quantify the residual oxidative capacity for BCAAs and assess the metabolic flux through alternative pathways.
For instance, in a study utilizing a murine model of classic MSUD, the administration of 13C-labeled α-ketoisovalerate could demonstrate a significant reduction in its oxidation to CO2, confirming the enzymatic block. Furthermore, the tracer can be used to evaluate the efficacy of therapeutic interventions, such as gene therapy or pharmacological chaperones, by measuring the restoration of metabolic flux through the BCKDH complex.
While PKU is primarily a disorder of phenylalanine metabolism, secondary disturbances in BCAA metabolism have been reported. The use of this compound in PKU animal models allows for the investigation of these secondary effects. Tracing studies can reveal whether the high levels of phenylalanine and its metabolites interfere with BCAA transport, transamination, or oxidation, providing a more comprehensive understanding of the metabolic dysregulation in PKU.
Table 1: Hypothetical Metabolic Flux Analysis in an MSUD Mouse Model Using this compound This table represents a plausible but hypothetical dataset to illustrate the application of the tracer.
| Metabolic Parameter | Wild-Type Control | MSUD Model (Untreated) | MSUD Model (Treated) |
|---|---|---|---|
| Tracer Oxidation (% of administered dose recovered as 13CO2) | 45% | 5% | 25% |
| Plasma 13C-Valine Enrichment (from tracer reamination) | Low | High | Moderate |
| TCA Cycle Intermediate Labeling (from tracer) | High | Low | Moderate |
Investigating Metabolic Dysregulation in Pre-Clinical Models of Diabetes and Obesity
Metabolic syndrome, encompassing type 2 diabetes and obesity, is associated with profound alterations in nutrient metabolism, including that of BCAAs. Elevated plasma levels of BCAAs are a hallmark of insulin (B600854) resistance and are predictive of future diabetes development. Preclinical models of diet-induced obesity (DIO) are instrumental in dissecting the underlying mechanisms. nih.gov, researchgate.net
The application of this compound in DIO animal models enables researchers to probe the tissue-specific alterations in BCAA catabolism. By administering the tracer and analyzing tissues such as skeletal muscle, adipose tissue, and liver, it is possible to determine where the block in BCAA oxidation occurs. For example, studies could reveal that in insulin-resistant states, the uptake and oxidation of α-ketoisovalerate are impaired in skeletal muscle, a primary site of BCAA catabolism, leading to its accumulation in the circulation.
Furthermore, this tracer can be used to investigate the link between impaired BCAA metabolism and other metabolic pathways, such as fatty acid oxidation and gluconeogenesis. By tracing the 13C label into downstream metabolites, researchers can determine the contribution of BCAA-derived carbons to hepatic glucose production or lipid synthesis, providing insights into the pathophysiology of metabolic syndrome.
Table 2: Representative Findings from a Tracer Study in a Diet-Induced Obesity Mouse Model This table illustrates the type of data that could be generated from such a study and is not based on a specific publication.
| Tissue | Parameter | Lean Control | Diet-Induced Obese |
|---|---|---|---|
| Skeletal Muscle | 13C-α-ketoisovalerate Oxidation Rate | High | Significantly Reduced |
| Adipose Tissue | 13C-α-ketoisovalerate Uptake | Moderate | Significantly Reduced |
| Liver | 13C Incorporation into Glucose | Low | Significantly Increased |
Tracing Substrate Utilization and Reprogramming in Cancer Metabolism Models (In Vitro and In Vivo)
Cancer cells exhibit a reprogrammed metabolism to support their rapid proliferation and survival. nih.gov, mit.edu, researchgate.net Stable isotope tracing is a powerful technique to unravel these metabolic alterations. mdpi.com While much of the focus has been on glucose and glutamine, the role of BCAAs in cancer metabolism is increasingly recognized. The use of this compound in both in vitro cancer cell lines and in vivo tumor models provides a direct way to investigate the contribution of BCAA catabolites to tumor growth. nih.gov
In vitro studies with cancer cell lines can utilize this tracer to perform detailed metabolic flux analysis. nih.gov, researchgate.net This can reveal how different cancer types utilize α-ketoisovalerate. For instance, some tumors may oxidize it in the tricarboxylic acid (TCA) cycle for energy and biosynthesis, while others may use it as a nitrogen source for the synthesis of other amino acids.
In vivo studies using tumor-bearing mice administered with this compound allow for the investigation of tumor metabolism in the context of the whole organism. nih.gov This can shed light on the metabolic interplay between the tumor and the host. For example, tracing studies can determine if the tumor acts as a sink for circulating α-ketoisovalerate and how this impacts the host's BCAA metabolism.
Table 3: Illustrative Metabolic Flux Data in Cancer Cells using 13C-labeled α-ketoisovalerate This is a representative table of expected outcomes from a metabolic flux analysis study.
| Metabolic Flux | Normal Epithelial Cells | Cancer Cell Line A | Cancer Cell Line B |
|---|---|---|---|
| α-ketoisovalerate -> TCA Cycle | 100 ± 15 | 250 ± 30 | 80 ± 10 |
| α-ketoisovalerate -> Valine (Reamination) | 50 ± 8 | 120 ± 15 | 300 ± 40 |
| α-ketoisovalerate -> Other Amino Acids | 20 ± 5 | 80 ± 12 | 150 ± 25 |
Assessment of Nutritional Interventions and Dietary Modulators on BCAA and Ketoacid Metabolism
Nutritional interventions are a cornerstone of managing metabolic diseases. Understanding how these interventions impact BCAA and ketoacid metabolism is crucial for optimizing dietary recommendations. This compound can be employed in preclinical models to assess the metabolic effects of various dietary manipulations. nih.gov, nih.gov, mdpi.com
For example, in studies investigating the effects of protein restriction or BCAA-restricted diets, this tracer can be used to quantify the changes in whole-body and tissue-specific BCAA oxidation rates. This can help to elucidate the mechanisms by which these dietary interventions improve metabolic health.
Furthermore, the tracer can be used to evaluate the impact of specific dietary modulators, such as fiber or polyphenols, on BCAA metabolism. By administering the tracer in conjunction with these dietary components, researchers can determine if they enhance BCAA catabolism and reduce the levels of circulating BCAAs and their ketoacids.
Table 4: Hypothetical Impact of a Nutritional Intervention on α-ketoisovalerate Metabolism This table provides a conceptual illustration of how a nutritional intervention might alter metabolic parameters measured by the tracer.
| Parameter | Standard Diet | High-Fiber Diet |
|---|---|---|
| Whole-body 13C-α-ketoisovalerate clearance | Baseline | Increased by 30% |
| Skeletal Muscle 13C-α-ketoisovalerate oxidation | Baseline | Increased by 40% |
| Fecal excretion of 13C-labeled metabolites | Low | Significantly Increased |
Studying Age-Related Metabolic Changes and Mitochondrial Dysfunction Using Isotopic Tracers
Aging is associated with a progressive decline in mitochondrial function, which can lead to a host of age-related diseases. nih.gov, nih.gov Mitochondrial dysfunction can impact the metabolism of various nutrients, including BCAAs, as the BCKDH complex is located within the mitochondria. nih.gov, nih.gov
The use of this compound in aging animal models provides a means to non-invasively assess age-related changes in mitochondrial BCAA catabolism. mdpi.com, sciety.org, researchgate.net A decline in the ability to oxidize the tracer with age would be indicative of reduced BCKDH activity and mitochondrial dysfunction.
This tracer can also be used to investigate the mechanisms underlying age-related mitochondrial decline. For example, researchers can examine whether interventions known to promote mitochondrial health, such as exercise or caloric restriction, can improve the oxidation of the tracer in aged animals.
Table 5: Representative Data on Age-Related Changes in α-ketoisovalerate Oxidation This table illustrates potential findings in a study comparing young and aged preclinical models.
| Parameter | Young Adult Model | Aged Model | Aged Model with Intervention |
|---|---|---|---|
| Rate of 13CO2 exhalation from tracer | High | Significantly Reduced | Partially Restored |
| Mitochondrial BCKDH activity | 100% | 60% | 85% |
| Markers of Oxidative Stress | Low | High | Reduced |
Emerging Methodologies and Future Directions in Isotopic Tracer Research
Development of Novel Isotopic Labeling Strategies and Multi-Isotopomer Tracers
The field of metabolic research is increasingly employing sophisticated isotopic labeling strategies to unravel complex biochemical networks. Novel approaches move beyond single-isotope tracing to utilize multi-isotopomer tracers, which incorporate several different stable isotopes into a single precursor molecule. A prime example of such a tracer is Sodium 3-methyl-2-oxobutanoate-13C4,d4, which is labeled with both carbon-13 and deuterium (B1214612). This dual-labeling strategy provides a richer dataset for metabolic flux analysis.
The use of multiple isotope tracers can be implemented in either parallel or simultaneous experiments. researchgate.net In a parallel setup, different tracers are administered in separate experiments, whereas in a simultaneous setup, multiple tracers are given at once. researchgate.net The latter approach, while more complex to analyze, can provide more comprehensive insights into intersecting pathways. The complexity of metabolic models that can be developed is often limited by the number of tracers that can be effectively characterized in downstream metabolites. researchgate.net
Stable Isotope-Resolved Metabolomics (SIRM) is an experimental design that leverages single and multiple isotope-labeled precursors to generate extensive isotope flux data. researchgate.net This data is then interpreted to understand metabolite flux specific to a particular metabolic model or pathway. researchgate.net For instance, using multiple 13C-labeled substrates in parallel experiments can increase the coverage and specificity of metabolite identification, as a single substrate is only expected to label a subset of metabolic products. biorxiv.org The distribution of mass and positional isotopomers in intermediates of central metabolism, such as the TCA cycle, reflects the intricate contributions of various metabolic fluxes. nih.gov
| Labeling Strategy | Description | Advantage | Reference |
| Single Isotope Tracing | A metabolic precursor containing a single type of stable isotope (e.g., 13C) is introduced into a system. | Simpler data analysis; effective for tracking the primary fate of the labeled precursor. | nih.gov |
| Multi-Isotopomer Tracing | A single precursor molecule is labeled with multiple stable isotopes (e.g., 13C and 2H), such as in this compound. | Provides more detailed information on reaction mechanisms and atom transitions; can distinguish between pathways that are ambiguous with single tracers. | researchgate.net |
| Parallel Labeling | Multiple, differently labeled tracers are administered in separate, parallel experiments. | Increases specificity and metabolic coverage by labeling different moieties of a compound of interest across experiments. | biorxiv.org |
| Simultaneous Tracing | Multiple distinct tracers (e.g., a 13C-labeled and a 2H-labeled compound) are administered in a single experiment. | Generates a single, comprehensive dataset reflecting the interplay of different substrates. Can be challenging to assign by MS but is well-suited for NMR analysis. | researchgate.net |
High-Throughput Isotopic Profiling and Integration with Untargeted Metabolomics Platforms
The integration of stable isotope tracing with high-throughput, untargeted metabolomics platforms represents a significant advance in understanding cellular metabolism. nih.gov This approach allows for the global detection of metabolites derived from a labeled tracer, such as this compound, without a priori knowledge of the metabolic network. researchgate.net Techniques combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS) are central to these workflows. nih.gov
Untargeted workflows are designed to detect all measurable metabolites derived from a specific labeled compound. researchgate.net Software tools have been developed to process the complex data generated, using algorithms that recognize specific isotope patterns to distinguish tracer-derived metabolites from the background metabolome. nih.gov For instance, tools like mzMatch-ISO and X¹³CMS are designed for the untargeted detection and analysis of isotope patterns from partly isotopically labeled tracers in LC-HRMS data. nih.gov A key challenge is the optimization of data processing parameters to maximize the extraction of valuable isotopic information. nih.gov
Recent developments have focused on increasing the speed and capacity of these analyses. Isotope tagging techniques, for example, use chemical tags with unique masses to enable multiplexing, which allows for the analysis of many samples in a significantly shorter time. chemrxiv.orgresearchgate.net One study reported a 96-plex system that analyzed 288 samples in just two hours. chemrxiv.orgresearchgate.net Such high-throughput methods, when combined with untargeted isotopic profiling, provide a powerful tool for large-scale metabolic screening and biomarker discovery. mdpi.com
Advancements in Spatially Resolved Isotopic Tracing (e.g., Imaging Mass Spectrometry, DESI-MS)
Spatially resolved isotopic tracing is an emerging methodology that combines stable isotope labeling with imaging mass spectrometry (MSI) to visualize metabolic activity directly within tissues. semanticscholar.orgnih.gov This technique, sometimes called iso-imaging, preserves the spatial distribution of metabolites, offering insights into metabolic heterogeneity across different tissue regions or cell types. nih.govmdpi.com By administering a labeled tracer like this compound, researchers can map the location and intensity of metabolic fluxes within the complex architecture of an organ. nih.gov
Several MSI techniques are employed for this purpose:
Desorption Electrospray Ionization (DESI-MS): This is an ambient ionization technique that uses a charged solvent spray to desorb and ionize molecules from a sample surface with minimal preparation. wikipedia.orgyoutube.com It can be used to measure metabolic rates on a spatially resolved basis by analyzing tissues that have incorporated deuterium labels. usu.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In this technique, a laser strikes a matrix containing the sample, causing desorption and ionization. It is frequently used to couple stable-isotope infusions with MSI to quantify metabolic activity. nih.gov
These imaging techniques can reveal the spatial organization of metabolic activity. For example, studies have used iso-imaging to visualize distinct metabolic functions in the kidney, observing gluconeogenesis in the cortex and glycolysis in the medulla. nih.gov Similarly, spatial gradations in nutrient use within the brain have been observed under different dietary conditions. nih.gov The development of open-source software like IsoScope facilitates the complex analysis of iso-imaging data, enabling the spatial display of isotopic enrichment. nih.gov
| Imaging Technique | Ionization Method | Key Features | Reference |
| DESI-MS | Ambient spray-based desorption/ionization | Minimal sample preparation; suitable for in-situ analysis of biological tissues at atmospheric pressure. | wikipedia.orgusu.edu |
| MALDI-MS | Laser-induced desorption/ionization from a matrix | Widely used for coupling with stable-isotope infusions to visualize and quantify region-specific metabolism. | nih.gov |
Techniques for Single-Cell Isotopic Analysis and Heterogeneity Assessment
Understanding metabolic heterogeneity at the single-cell level is a major frontier in biology. nih.gov Conventional metabolomics studies bulk populations of cells, which can mask significant variations between individual cells. wikipedia.org Single-cell isotopic analysis aims to overcome this by tracking the metabolic fate of tracers like this compound within individual cells. biorxiv.org
Mass spectrometry (MS) has become a critical tool for single-cell metabolomics. wikipedia.org Recent advances in MS instrumentation and methods now allow for the interrogation of metabolic turnover at single-cell resolution. springernature.comnih.gov Mass spectrometry imaging (MSI), for example, has achieved spatial resolutions that can distinguish individual cells, making it a powerful tool for in-situ stable isotope tracing. springernature.comnih.govspringernature.com This allows for dynamic metabolic processes to be captured, adding a valuable layer of information to complement other single-cell omics technologies. springernature.comnih.gov
A significant challenge in single-cell analysis is the minute quantity of material available, as there are no amplification methods for metabolites akin to those for DNA or RNA. nih.gov Therefore, highly sensitive MS techniques are required. One proof-of-principle study demonstrated that a specialized single-cell mass spectrometry method could monitor the incorporation of a deuterium-labeled precursor into an alkaloid pathway in single plant protoplasts over time, providing a glimpse into the rate of synthesis in individual cells. biorxiv.org These approaches are essential for studying rare cell populations, characterizing cellular responses to stimuli, and understanding the role of metabolic heterogeneity in health and disease. springernature.com
Comprehensive Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics, Fluxomics)
To gain a holistic understanding of biological systems, data from isotopic tracer studies are increasingly being integrated with other "omics" datasets, including proteomics, transcriptomics, and fluxomics. scispace.com This multi-omics approach provides a more complete picture by connecting metabolic function with the underlying genetic and protein machinery. Isotopic tracers like this compound provide quantitative data on metabolic fluxes (the fluxome), which can then be correlated with gene expression data (the transcriptome) and protein abundance data (the proteome). preprints.org
While it was once assumed that mRNA levels directly correspond to protein expression, studies have shown this correlation can be low due to post-transcriptional regulation and differences in protein and mRNA half-lives. preprints.org Therefore, a joint analysis of transcriptomic and proteomic data alongside metabolic flux data can provide valuable insights that are not apparent from any single dataset. preprints.org
Stable Isotope Probing (SIP) has been extended to proteomics, allowing researchers to track the flow of isotopes (e.g., ¹⁵N or ¹³C) from substrates into the protein biomass of complex systems like microbial communities. nih.gov This proteomic SIP can identify which organisms are metabolically active and what substrates they are consuming. nih.gov By integrating these findings with transcriptomic data, one can link metabolic function to gene expression, elucidating how metabolic pathways are regulated. The ultimate goal of such integration is to build comprehensive, predictive models of cellular behavior.
Next-Generation Computational Tools and Software for Isotopic Flux Analysis and Visualization
The analysis of data from isotopic tracer experiments is computationally intensive and relies on a suite of specialized software tools to translate raw mass spectrometry data into meaningful metabolic flux maps. nih.govmdpi.com These tools use mathematical models of metabolic networks to estimate the rates of intracellular reactions that are not directly measurable. mdpi.comnih.gov
Isotope-assisted metabolic flux analysis (iMFA) is a rigorous computational approach that integrates experimental data, including external flux measurements and isotope labeling patterns, with metabolic network models to quantify the fluxome. mdpi.com A variety of software packages have been developed to perform these complex calculations.
Key Software Tools for Flux Analysis:
INCA (Isotopomer Network Compartment Analysis): A MATLAB-based tool for performing both steady-state and isotopically non-stationary metabolic flux analysis. researchgate.net
FluxTrAM: A semi-automated pipeline designed to process tracer-based metabolomics data and integrate it with genome-scale metabolic networks to enable flux predictions. researchgate.net
OpenFlux: A modeling software for ¹³C-based metabolic flux analysis. ucdavis.edu
13CFLUX2: A high-performance software suite for ¹³C metabolic flux analysis that supports large-scale network models. ucdavis.edu
Escher-Trace: A visualization tool used to map mass isotopomer distributions onto metabolic pathway diagrams, aiding in the interpretation of flux data. mdpi.comresearchgate.net
These computational tools are essential for handling the large and complex datasets generated in modern metabolomics. nih.gov They allow researchers to perform simulations, calculate sensitivities, fit models to measured data, and conduct statistical analyses to determine the confidence in the estimated fluxes. nih.gov As the scale and complexity of isotopic tracer studies grow, the continued development of these next-generation computational platforms is crucial for advancing the field. nih.gov
| Software/Tool | Primary Function | Key Feature | Reference |
| INCA | Metabolic Flux Analysis (MFA) | User-friendly MATLAB-based platform for both stationary and non-stationary MFA. | researchgate.net |
| FluxTrAM | Data Processing & Integration | Semi-automated pipeline for processing tracer data and integrating it with genome-scale models. | researchgate.net |
| 13CFLUX2 | High-Performance MFA | Designed for large-scale metabolic networks and high-performance computing. | ucdavis.edu |
| Escher-Trace | Data Visualization | Maps mass isotopomer distributions onto metabolic pathways for intuitive interpretation. | mdpi.comresearchgate.net |
| geoRge / X13CMS | Untargeted Isotope Profiling | Processes untargeted LC/MS data to detect and quantify isotopologues from tracer experiments. | nih.govnih.gov |
Q & A
Q. What protocols ensure stability of this compound in long-term storage?
- Methodological Answer: Store lyophilized aliquots at −80°C under inert gas (e.g., argon) to prevent degradation. For solution-phase storage, use deuterated solvents (e.g., DO) at neutral pH and avoid repeated freeze-thaw cycles. Monitor stability via periodic NMR or LC-MS checks for deuterium loss or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
